molecular formula C22H22N4O3S B10962737 methyl (2E)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B10962737
M. Wt: 422.5 g/mol
InChI Key: ADRRJOYDIVEHIO-LICLKQGHSA-N
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Description

METHYL 5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process starts with the preparation of the pyrazole and thiazolo[3,2-a]pyrimidine cores, followed by the introduction of the methyl and phenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature controls, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

METHYL 5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of METHYL 5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL 5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
  • **METHYL 5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Uniqueness

The uniqueness of METHYL 5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

methyl (2E)-5-(1,5-dimethylpyrazol-4-yl)-7-methyl-2-[(4-methylphenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H22N4O3S/c1-12-6-8-15(9-7-12)10-17-20(27)26-19(16-11-23-25(4)14(16)3)18(21(28)29-5)13(2)24-22(26)30-17/h6-11,19H,1-5H3/b17-10+

InChI Key

ADRRJOYDIVEHIO-LICLKQGHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=C(N(N=C4)C)C

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=C(N(N=C4)C)C

Origin of Product

United States

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